molecular formula C12H13ClO2 B12597674 Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Cat. No.: B12597674
M. Wt: 224.68 g/mol
InChI Key: RZLPVABBSQYJQE-CLFYSBASSA-N
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Description

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, with a 3-chlorophenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid such as sulfuric acid. The reaction can be represented as follows:

3-(3-chlorophenyl)but-2-enoic acid+ethanolH2SO4Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate+water\text{3-(3-chlorophenyl)but-2-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(3-chlorophenyl)but-2-enoic acid+ethanolH2​SO4​​Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into organic compounds, offering advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in various biochemical pathways. The chlorophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-3-(4-chlorophenyl)but-2-enoate: Similar structure but with the chlorine atom at the para position.

    Methyl (2Z)-3-(3-chlorophenyl)but-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2Z)-3-(3-bromophenyl)but-2-enoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

ethyl (Z)-3-(3-chlorophenyl)but-2-enoate

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)7-9(2)10-5-4-6-11(13)8-10/h4-8H,3H2,1-2H3/b9-7-

InChI Key

RZLPVABBSQYJQE-CLFYSBASSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=O)C=C(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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